![molecular formula C19H17NO6S2 B2513769 Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932465-11-7](/img/structure/B2513769.png)

Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

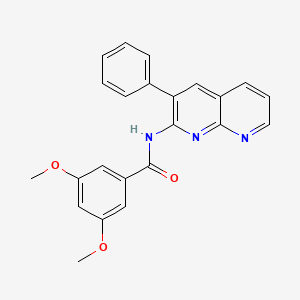

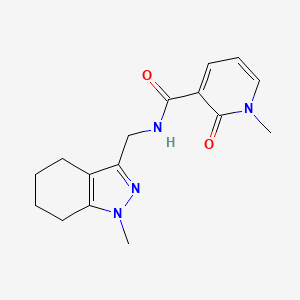

The compound appears to contain several functional groups, including an ethyl ester, a sulfonyl group, a benzothiophene, and a benzodioxole . These groups could potentially confer interesting chemical properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups . The benzodioxole and benzothiophene rings would likely contribute to the compound’s stability and potentially its reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, the presence of the ethyl ester could potentially make it more lipophilic, while the sulfonyl group could confer some degree of acidity.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Researchers have developed methods to synthesize new chemical entities using Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate as a key intermediate. For example, the synthesis of a series of new thieno[2,3-d]pyrimidines showed potential inhibitory activities against agricultural pests at low concentrations Tao Wang et al., 2010. Similarly, another study focused on synthesizing ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which demonstrated antimicrobial activity YN Spoorthy et al., 2021.

Catalysis and Reaction Mechanisms

The compound has been used to explore catalytic reactions and reaction mechanisms, offering insights into the synthesis of complex molecules. For instance, it played a role in the study of 4-(4′-Diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as a reusable and efficient catalyst for synthesizing ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates J. Safaei‐Ghomi et al., 2017.

Biological Evaluation and Potential Therapeutic Applications

Some studies have explored the biological activities of compounds synthesized from Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate, seeking potential therapeutic applications. A notable example includes the modeling, synthesis, and biological evaluation of potential Retinoid X Receptor (RXR)-Selective Agonists, suggesting that modifications of potent RXR agonists could lead to improved biological selectivity and potency Michael C. Heck et al., 2016.

Antimicrobial Activity

The synthesis and antibacterial evaluation of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives derived from Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate have shown promising results. One of the molecules exhibited significant activity against several bacterial strains, indicating potential for developing new antimicrobial agents A. Siddiqa et al., 2014.

Eigenschaften

IUPAC Name |

ethyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S2/c1-2-24-19(21)17-18(13-5-3-4-6-16(13)27-17)28(22,23)20-10-12-7-8-14-15(9-12)26-11-25-14/h3-9,20H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOZNRZYEGAXCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine](/img/structure/B2513693.png)

![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2513695.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate](/img/structure/B2513698.png)

![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)

![4-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2513703.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2513704.png)

![5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2513705.png)

![N-(Cyanomethyl)-2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2513706.png)

![[4-(3-Methoxypropyl)phenyl]boronic acid](/img/structure/B2513709.png)